molecular formula C19H18FIN2O2 B5188860 1-(4-fluorobenzoyl)-N-(4-iodophenyl)-4-piperidinecarboxamide

1-(4-fluorobenzoyl)-N-(4-iodophenyl)-4-piperidinecarboxamide

Cat. No. B5188860
M. Wt: 452.3 g/mol
InChI Key: VXPGPJZLYHGKMH-UHFFFAOYSA-N
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Description

"1-(4-fluorobenzoyl)-N-(4-iodophenyl)-4-piperidinecarboxamide" is a compound of interest in the field of medicinal chemistry due to its structural features that suggest potential biological activities. The compound is part of a broader class of compounds known for their diverse pharmacological properties, including antimicrobial and receptor binding activities. These properties are largely attributed to the specific functional groups and the overall molecular architecture of the compound.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves nucleophilic substitution reactions, condensation with carboxylic acids, or cyclization processes to form the piperidine core. For example, compounds with similar structures have been synthesized using condensation reactions between carbamimide and fluorobenzoic acids in the presence of catalyzing agents, highlighting a common approach to building the piperidine framework (Sanjeevarayappa, 2015).

properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(4-iodophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FIN2O2/c20-15-3-1-14(2-4-15)19(25)23-11-9-13(10-12-23)18(24)22-17-7-5-16(21)6-8-17/h1-8,13H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPGPJZLYHGKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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